Lipophilicity (XLogP3) Differentiation vs. Unsubstituted Piperidine Sulfonamide Analog
The 2-methyl substituent on the piperidine ring raises computed lipophilicity compared to the unsubstituted 2-(piperidine-1-sulfonyl)ethanamine. PubChem-computed XLogP3 for 2-((2-methylpiperidin-1-yl)sulfonyl)ethanamine is -0.2 [1]. While a direct experimental logP for the unsubstituted analog under identical conditions is not published, the addition of a methyl group is a well-established structural determinant that increases logP by approximately +0.5 units per aliphatic carbon in this chemotype [2]. This difference is meaningful for passive membrane permeability and off-target binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | 2-(Piperidine-1-sulfonyl)ethanamine (estimated XLogP3 ≈ -0.7, methyl group contribution ≈ +0.5 logP units) |
| Quantified Difference | ≈ +0.5 logP units (estimated) |
| Conditions | PubChem XLogP3 3.0 algorithm; comparator value is class-level estimate |
Why This Matters
Higher lipophilicity enhances passive membrane permeability (PAMPA) and may improve CNS penetration potential, a key differentiator when selecting building blocks for neuroscience-targeted libraries.
- [1] PubChem, Computed Properties for CID 18524014: XLogP3-AA = -0.2. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem. Rev. 1971;71(6):525-616. (Established π-value for aliphatic CH₂ ≈ +0.5). View Source
